molecular formula C18H16N2O3S B8051860 3-(3-Methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

3-(3-Methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B8051860
M. Wt: 340.4 g/mol
InChI Key: RUBYIPYOTFDGLZ-UHFFFAOYSA-N
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Description

This compound is a sulfur-containing heterocycle with an imidazolidinone core functionalized by two distinct methoxyphenyl groups: a 3-methoxyphenyl substituent at position 3 and a 4-methoxyphenylmethylidene group at position 3.

Properties

IUPAC Name

3-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-22-14-8-6-12(7-9-14)10-16-17(21)20(18(24)19-16)13-4-3-5-15(11-13)23-2/h3-11H,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBYIPYOTFDGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 3-(3-Methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves several synthetic routes and reaction conditions. One common method includes the formation of inclusion complexes with cyclodextrins. This process involves the use of cyclodextrins to improve the physical, chemical, and biological characteristics of the compound, such as solubility and stability .

Chemical Reactions Analysis

3-(3-Methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include electrospray ionization mass spectrometry for structural elucidation and characterization . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-Methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has a wide range of scientific research applications It is used in chemistry for the development of new synthetic methods and in biology for studying molecular interactionsAdditionally, it is used in the industry for the production of various chemical products .

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of imidazolidinone and thiazolidinone derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Target Compound: 3-(3-Methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one Imidazolidinone 3-methoxyphenyl, 4-methoxyphenylmethylidene, 2-thione C₁₈H₁₆N₂O₃S 340.40 (calculated) Potential pharmacophore; details under study
(5Z)-3-(4-Ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-thioxoimidazolidin-4-one Imidazolidinone 4-ethoxyphenyl, 2-methoxyphenylmethylidene, 2-thione C₁₉H₁₈N₂O₃S 366.43 Noted in chemical databases (Beilstein, AKOS)
(5Z)-3-(3-Chloro-4-methylphenyl)-5-(2,5-dimethoxybenzylidene)-2-thioxothiazolidin-4-one Thiazolidinone 3-chloro-4-methylphenyl, 2,5-dimethoxybenzylidene, 2-thione C₁₉H₁₇ClN₂O₃S₂ 420.93 Predicted pKa ~10.73; antimicrobial research
5-[(4-Isopropylphenyl)methylene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one Imidazolidinone 4-isopropylphenyl, 4-methoxyphenyl, 2-thione C₂₀H₂₀N₂O₂S 352.45 Density: 1.27 g/cm³; high thermal stability
(5Z)-5-(3,4-Dimethoxybenzylidene)-3-(4-methylphenyl)-2-thioxothiazolidin-4-one Thiazolidinone 3,4-dimethoxybenzylidene, 4-methylphenyl, 2-thione C₁₉H₁₇NO₃S₂ 379.47 Zinc database (ZINC1227636); drug discovery

Structural Variations and Implications

  • Substituent Position : The target compound’s 3-methoxyphenyl group contrasts with analogs like (4-ethoxyphenyl) and (3-chloro-4-methylphenyl). Methoxy groups enhance solubility, while chloro or ethyl groups increase hydrophobicity .
  • Benzylidene Modifications : The 4-methoxyphenylmethylidene moiety in the target differs from ’s 3,4-dimethoxybenzylidene, which may improve π-π stacking in biological targets .

Physicochemical Properties

  • Thermal Stability : ’s predicted boiling point (~495°C) suggests higher stability than the target compound, likely due to its isopropyl group enhancing van der Waals interactions .
  • Solubility : The target’s dual methoxy groups may increase polarity compared to ’s chloro-methyl substitution, favoring aqueous solubility .

Biological Activity

3-(3-Methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one, also known by its CAS number 725710-49-6, is a compound belonging to the imidazolidinone class. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. The following sections will explore its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of 3-(3-Methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves the reaction of appropriate precursors under controlled conditions. The process typically includes the formation of the imidazolidinone core followed by the introduction of methoxy groups and a sulfanyl moiety. Specific protocols can vary, but a general synthetic route is outlined below:

  • Starting Materials :
    • 3-Methoxybenzaldehyde
    • 4-Methoxybenzaldehyde
    • Thiourea or related sulfur-containing reagents
  • Reaction Conditions :
    • The reaction is often carried out in a solvent such as ethanol or DMF at elevated temperatures.
    • Catalysts may be employed to enhance yield and selectivity.
  • Purification :
    • The crude product is typically purified using recrystallization or chromatography techniques.

Anticancer Activity

Research has indicated that compounds similar to 3-(3-Methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one exhibit notable anticancer properties. A study conducted on imidazolidinone derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including melanoma and breast cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
Melanoma (VMM917)10Induction of apoptosis
Breast (MCF7)15Cell cycle arrest at G1 phase
Lung (A549)20Inhibition of proliferation

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. A study assessed the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic

Case Studies

  • Case Study on Melanoma Treatment :
    A recent study published in the International Journal of Biology and Chemistry investigated the effects of related imidazolidinone derivatives on melanoma cells. The results indicated a selective cytotoxic effect on cancer cells compared to normal cells, suggesting potential for therapeutic applications in melanoma treatment .
  • Antibacterial Screening :
    Another research effort focused on assessing the antibacterial properties of various imidazolidinone derivatives, including our compound of interest. The findings highlighted significant activity against resistant strains of bacteria, underscoring its potential as an alternative treatment option .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3-(3-Methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one, and how are yields optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

Condensation : Reacting 3-methoxybenzaldehyde derivatives with thiosemicarbazides to form Schiff bases.

Cyclization : Using chloroacetic acid or substituted oxo-compounds in refluxing ethanol or DMF under acidic conditions (e.g., acetic acid) to form the thiazolidinone core .

Purification : Recrystallization (DMF/ethanol mixtures) or column chromatography to isolate the product.
Optimization Strategies :

  • Catalyst selection (e.g., sodium acetate for pH control).
  • Solvent choice (polar aprotic solvents like DMF enhance cyclization efficiency).
  • Temperature control (reflux at 80–100°C minimizes side reactions).
    Yield Data :
StepYield Range (%)ConditionsSource
Condensation60–75Ethanol, 12 h reflux
Cyclization50–65DMF/AcOH, 2 h reflux

Q. Q2. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of methoxy groups (δ 3.7–3.9 ppm) and the thione sulfur (C=S, δ ~170 ppm in 13^13C) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 383.08 for C₁₈H₁₅N₂O₃S₂) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., Z/E configuration of the methylidene group) .

Q. Q3. What in vitro assays are recommended for initial evaluation of biological activity?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus or E. coli .
  • Anticancer Screening : MTT assays using cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ values compared to reference inhibitors .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values across studies)?

Methodological Answer:

  • Assay Standardization : Control variables such as cell passage number, serum concentration, and incubation time.
  • Impurity Analysis : Use HPLC to quantify purity (>95% required for reliable data) .
  • Mechanistic Follow-Up : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
    Case Study : Discrepancies in anticancer activity may arise from differences in cell line genetic backgrounds (e.g., p53 status in MCF-7 vs. MDA-MB-231) .

Q. Q5. What computational methods are effective for predicting and optimizing this compound’s bioactivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase; binding energy < -8 kcal/mol suggests strong affinity) .
  • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors .
    Example : A QSAR model for thiazolidinones showed TPSA < 90 Ų correlates with enhanced blood-brain barrier penetration .

Q. Q6. How can crystallographic data enhance understanding of structure-activity relationships (SAR)?

Methodological Answer:

  • Key Parameters : Bond lengths (C=S: ~1.65 Å) and dihedral angles (methylidene group: 0–10° planar) inform steric and electronic effects .
  • Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., S···H contacts contribute 12–15% to crystal packing) .
    Table : Crystallographic Data from
ParameterValue
Space GroupP2₁/c
Z’ (molecules/unit cell)4
R-factor<0.05

Q. Q7. What challenges arise when scaling up synthesis for preclinical studies, and how are they addressed?

Methodological Answer:

  • Scale-Up Issues :
    • Low Yield : Optimize stoichiometry (e.g., 1.2:1 aldehyde:thiosemicarbazide ratio).
    • Purification : Replace column chromatography with continuous flow crystallization .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor cyclization in real time .

Q. Q8. How does the compound’s reactivity under oxidative or reductive conditions impact derivatization?

Methodological Answer:

  • Oxidation : Thione (C=S) converts to sulfoxide (C-SO) or sulfone (C-SO₂) using H₂O₂/AcOH, altering electronic properties .
  • Reduction : NaBH₄ selectively reduces the methylidene group without affecting the thiazolidinone ring .
    Reaction Table :
ConditionProductApplication
H₂O₂/AcOHSulfoneEnhanced metabolic stability
NaBH₄/MeOHDihydro derivativeImproved solubility

Q. Q9. What are understudied research gaps for this compound class?

Methodological Recommendations :

  • Metabolic Stability : Use liver microsome assays (e.g., human CYP3A4 metabolism).
  • In Vivo Toxicity : Zebrafish models for acute toxicity (LC₅₀ determination) .
  • Synergistic Effects : Screen in combination with FDA-approved drugs (e.g., cisplatin) to identify additive effects .

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